2-Chloro-3,3-dimethylbut-1-ene

Beschreibung

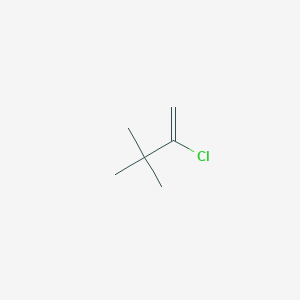

2-Chloro-3,3-dimethylbut-1-ene (CAS 27843-27-2) is a branched chloroalkene characterized by a chlorine substituent at position 2 and two methyl groups at position 3 of a but-1-ene backbone. This structure confers unique reactivity and physical properties, making it a valuable intermediate in organic synthesis. It is synthesized via hydrochlorination of 3,3-dimethylbut-1-yne, where the reaction proceeds through a primary vinyl carbocation intermediate without rearrangement due to the inherent stability provided by adjacent methyl groups . The compound’s stability and regioselectivity in electrophilic addition reactions are notable compared to less-substituted analogs.

Eigenschaften

IUPAC Name |

2-chloro-3,3-dimethylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5(7)6(2,3)4/h1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMWZSSWTKRGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310502 | |

| Record name | 2-Chloro-3,3-dimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27843-27-2 | |

| Record name | NSC227896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3,3-dimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,3-dimethylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-3,3-dimethylbut-1-ene can be synthesized through the dehydrochlorination of 1,1,2-trichloro-3,3-dimethylbutane. This process involves heating 1,1,2-trichloro-3,3-dimethylbutane in a polar aprotic solvent, such as dimethylformamide, in the presence of an alkali or alkaline earth metal halide like lithium chloride . The reaction is typically carried out at temperatures ranging from 50 to 300°C, preferably between 100 to 200°C, under superatmospheric pressure if necessary .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The choice of solvent and catalyst, as well as the optimization of temperature and pressure, are crucial factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with various reagents, such as hydrogen halides and halogens.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition Reactions: Hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) are typically used under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Formation of 3,3-dimethylbut-1-ene derivatives with different substituents.

Addition Reactions: Formation of halogenated or hydrogenated products.

Oxidation Reactions: Formation of epoxides or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Reactions

2-Chloro-3,3-dimethylbut-1-ene serves as a valuable intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions, making it useful for producing other halogenated compounds and alcohols. For instance, when treated with nucleophiles, it can yield products like 2,3-dimethylbutan-2-ol through hydrolysis reactions. This transformation is significant for creating more complex organic molecules used in pharmaceuticals and agrochemicals .

Reactivity with Nucleophiles

The compound's reactivity can be illustrated through a typical reaction mechanism involving nucleophilic attack on the carbon atom bonded to chlorine. This process leads to the formation of new carbon-nucleophile bonds, which are crucial for synthesizing larger molecular frameworks. The reaction conditions can be optimized to favor specific products based on desired applications .

Agricultural Chemistry

Synthesis of Agrochemicals

One of the prominent applications of this compound is in the synthesis of fungicides and plant growth regulators. The compound can be converted into various derivatives that exhibit fungicidal properties, thereby enhancing agricultural productivity. Its utility as an intermediate allows for the development of novel agrochemical formulations that are more effective against pests and diseases .

Case Study: Development of Fungicides

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity. For example, studies have shown that certain synthesized compounds based on this structure can effectively inhibit fungal growth in crops, providing a sustainable approach to pest management .

Materials Science

Polymer Chemistry Applications

In materials science, this compound can be utilized as a monomer or co-monomer in the production of polymers. Its chlorinated structure allows for further functionalization, enabling the creation of polymers with specific properties tailored for various applications, such as coatings and adhesives.

Potential for Functional Materials

The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers derived from this compound may possess improved mechanical properties compared to their non-chlorinated counterparts .

Wirkmechanismus

The mechanism of action of 2-Chloro-3,3-dimethylbut-1-ene involves its reactivity with various chemical reagents. The presence of the chlorine atom and the double bond in the butene chain makes it a versatile compound for different chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Chloro-2-methylpropene (Methallyl Chloride; CAS 563-47-3)

- Structure : Chlorine at position 3, methyl group at position 2 of a propene chain (C4H7Cl).

- Key Differences :

- Methallyl chloride has a shorter carbon chain (C4 vs. C6) and lacks the 3,3-dimethyl substitution.

- The chlorine in methallyl chloride is adjacent to the methyl group, leading to a secondary carbocation during reactions, which is more stable than the primary carbocation in 2-chloro-3,3-dimethylbut-1-ene.

- Reactivity : Methallyl chloride undergoes faster electrophilic additions (e.g., hydrohalogenation) due to its less sterically hindered structure and more stable carbocation intermediates .

1-Chloro-3-methylbut-2-ene (CAS 73547-2BUT1,4)

- Structure : Chlorine at position 1, methyl group at position 3 of a but-2-ene backbone (C5H9Cl).

- Key Differences :

- The double bond position (but-2-ene vs. but-1-ene) alters resonance stabilization and reaction pathways.

- The chlorine substituent at position 1 in this compound directs nucleophilic attack differently compared to position 2 in the target compound.

- Physical Properties : Lower molecular weight (C5H9Cl vs. C6H11Cl) results in reduced boiling point and density .

trans-1,4-Dichlorobutene-2 (CAS 110-57-6)

- Structure : Two chlorine atoms at positions 1 and 4 of a trans-configured butene (C4H6Cl2).

- Key Differences: The dichloro substitution increases polarity and boiling point compared to monochloro compounds. The trans configuration reduces steric strain, enhancing thermal stability. Reactivity: The dual chlorine atoms facilitate elimination reactions (e.g., dehydrohalogenation) more readily than the mono-substituted target compound .

3-Chlorohex-2-ene (CAS not specified)

- Structure : Chlorine at position 3 of a hex-2-ene chain (C6H11Cl).

- Key Differences :

- Longer carbon chain increases molecular weight and hydrophobic character.

- The secondary carbocation intermediate (during HCl addition) is more stable than the primary carbocation in this compound.

- Synthesis : Formed via hydrochlorination of hex-2-yne, yielding a 50:50 mixture of 3-chlorohex-2-ene and 2-chlorohex-2-ene due to equal carbocation stability .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Carbocation Stability | Boiling Point (Estimated) |

|---|---|---|---|---|---|

| This compound | C6H11Cl | 118.60 | Cl (C2), 2×CH3 (C3) | Primary vinyl (moderate) | ~120–130°C |

| 3-Chloro-2-methylpropene | C4H7Cl | 90.55 | Cl (C3), CH3 (C2) | Secondary (high) | 72°C |

| trans-1,4-Dichlorobutene-2 | C4H6Cl2 | 141.00 | Cl (C1, C4), trans-config. | N/A (elimination favored) | ~150–160°C |

| 1-Chloro-3-methylbut-2-ene | C5H9Cl | 104.58 | Cl (C1), CH3 (C3) | Tertiary (very high) | ~90–100°C |

Reactivity and Stability Analysis

- Electrophilic Addition :

- Thermal Stability :

- Synthetic Utility :

- The target compound’s resistance to carbocation rearrangement makes it ideal for controlled synthesis of branched alkenes, whereas dichlorobutenes (e.g., trans-1,4-dichlorobutene-2) are preferred for elimination reactions .

Biologische Aktivität

2-Chloro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated derivative of 3,3-dimethylbut-1-ene and has garnered interest due to its potential biological activities and applications in various fields such as organic synthesis, medicinal chemistry, and industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C6H11Cl

- Molecular Weight : 132.61 g/mol

- Structure : The compound features a double bond between the first and second carbon atoms, with a chlorine atom attached to the second carbon.

The biological activity of this compound can be attributed to its reactivity as a chlorinated alkene. Similar compounds have shown interactions with various biological targets through mechanisms such as:

- Electrophilic Addition : The double bond in the alkene can undergo electrophilic addition reactions, leading to the formation of more reactive intermediates.

- Oxidation Reactions : The compound can be oxidized to form epoxides or other oxygen-containing derivatives, which may interact with biomolecules.

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, creating a variety of derivatives that may exhibit different biological activities.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

- Interaction with Enzymes : Similar compounds have been shown to inhibit enzymatic activity (e.g., ATPase activity), potentially affecting cell physiology and division.

- Formation of Reactive Oxygen Species (ROS) : The oxidation reactions may lead to the generation of ROS, which can have various effects on cellular processes.

Antimicrobial Activity

In studies examining the antimicrobial properties of chlorinated alkenes, it was found that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-Chloro-3-methylbutyric acid | Escherichia coli | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on human cell lines. Results indicated that:

- The compound exhibited dose-dependent cytotoxicity.

- At concentrations above 50 µM, significant cell death was observed in HeLa cells.

The mechanism underlying this cytotoxicity may involve oxidative stress and disruption of cellular membranes due to reactive intermediates formed during metabolism.

Applications in Research and Industry

The unique reactivity of this compound makes it valuable in various applications:

- Organic Synthesis : Used as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development : Investigated for potential use in drug formulations targeting bacterial infections.

- Industrial Chemistry : Employed in the production of specialty chemicals and materials due to its reactivity profile .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-3,3-dimethylbut-1-ene, and how can reaction conditions be optimized for purity?

- Methodology :

- Nucleophilic substitution : React 3,3-dimethylbut-1-en-3-ol with thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via gas chromatography (GC) to optimize temperature (typically 40–60°C) and stoichiometry .

- Dehydrohalogenation : Start with 2-chloro-3,3-dimethylbutane and use a strong base (e.g., KOH/ethanol) to eliminate HCl. Track byproducts (e.g., dienes) via NMR spectroscopy to adjust base concentration and reaction time .

- Key Metrics : Yield (>85%), purity (validated by GC-MS or HPLC), and absence of regioisomers.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to unambiguously characterize this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify vinyl proton signals (δ 4.8–5.2 ppm) and quaternary carbons (C3, C4) using DEPT-135 .

- IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and C=C absorption (~1640 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 118/120 (Cl isotope pattern) and fragmentation peaks (e.g., loss of Cl, m/z 83) .

Advanced Research Questions

Q. What computational methods (e.g., DFT, QSPR) are suitable for predicting the reactivity and stability of this compound in electrophilic addition reactions?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions with Br₂ or H₂O. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- QSPR Modeling : Corrate Hammett σ⁺ values with experimental rate constants for acid-catalyzed hydration .

Q. How can contradictions in reported spectral data for this compound be resolved?

- Case Study : Discrepancies in ¹³C NMR shifts for the chlorinated carbon (C2) across studies.

- Hypothesis : Solvent polarity or temperature effects.

- Resolution : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) at controlled temperatures (25°C vs. −10°C). Validate with HSQC and HMBC for unambiguous assignment .

Q. What experimental strategies mitigate decomposition of this compound during storage or reaction?

- Preventive Measures :

- Store under inert gas (Ar/N₂) at −20°C with stabilizers (e.g., BHT).

- Avoid prolonged exposure to light (UV-induced radical formation) .

- Monitoring : Use FT-IR to detect emerging C=O or C-OH bands (indicative of oxidation/hydrolysis) .

Environmental and Mechanistic Studies

Q. How does this compound interact with indoor surfaces (e.g., silica, PVC), and what are the implications for environmental fate studies?

- Methodology :

- Adsorption Experiments : Expose compound to model surfaces in a controlled chamber. Analyze surface residues via ToF-SIMS or XPS .

- Degradation Pathways : Track hydrolysis products (e.g., 3,3-dimethylbut-1-en-3-ol) under varying humidity (30–90% RH) .

Q. What role does steric hindrance from the 3,3-dimethyl group play in the compound’s reactivity toward nucleophiles?

- Kinetic Analysis : Compare reaction rates with analogous non-methylated chloroalkenes (e.g., 2-chlorobut-1-ene) using stopped-flow techniques.

- Computational Insight : Steric maps from molecular dynamics simulations (e.g., VMD) show reduced accessibility to the C2 electrophilic center .

Safety and Handling in Research Settings

Q. What are the occupational exposure limits (OELs) for this compound, and how should lab spills be managed?

- Safety Protocols :

- OEL: <1 ppm (based on chlorinated alkene analogs). Use fume hoods and PPE (nitrile gloves, respirators) .

- Spill Response: Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

- Best Practices :

- Document solvent batch purity (e.g., anhydrous THF with <30 ppm H₂O).

- Share raw spectral data (e.g., JCAMP-DX files) and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.